Methyl 2-amino-3-(2-fluorophenoxy)benzoate
Overview
Description
“Methyl 2-amino-3-(2-fluorophenoxy)benzoate” is a chemical compound with the CAS Number: 1553075-72-1 . It has a molecular weight of 261.25 and its molecular formula is C14H12FNO3 . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12FNO3/c1-18-14(17)9-5-4-8-12(13(9)16)19-11-7-3-2-6-10(11)15/h2-8H,16H2,1H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and bonds.Physical and Chemical Properties Analysis
“this compound” is a powder . Other physical and chemical properties such as boiling point and specific gravity are not available in the retrieved data.Scientific Research Applications
Synthesis and Chemical Reactivity
One notable application of similar compounds is in the synthesis of benzoate esters through anionic amino-Cope rearrangement cascades. This method assembles 2,4-substituted benzoate esters from acyclic building blocks, demonstrating the utility of fluoro-substituted compounds in complex organic synthesis processes (Qureshi & Njardarson, 2022). Additionally, fluorinated analogues of phenol and hydroxybenzoates have been studied for their effects on the anaerobic transformation of phenol to benzoate, showing the impact of fluorinated compounds on environmental biochemical processes (Genthner, Townsend, & Chapman, 2004).
Material Science and Optics
In the realm of material science, the compound's analogues are utilized in the development of liquid crystalline materials. For instance, diorganotin(IV) complexes derived from related compounds exhibit potential for use in electronic and optical applications, as evidenced by studies on their synthesis, characterization, and molecular structures (Basu, Masharing, & Das, 2012). Furthermore, amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, have been explored for their anticancer properties and in vitro cytotoxicity, illustrating the compound's potential in biomedical research (Basu Baul, Basu, Vos, & Linden, 2009).
Environmental and Biological Studies
Investigations into the environmental behavior of fluorinated compounds, such as the transformation of fluorophenols to fluorobenzoates, reveal the compound's relevance in understanding the environmental fate and transformation of fluorinated organic chemicals. This has significant implications for pollution control and environmental remediation strategies (Genthner, Townsend, & Chapman, 2004). Additionally, the antimicrobial activity of N-substituted-β-amino acid derivatives containing similar structural motifs highlights the compound's utility in developing new antimicrobial agents and understanding their mechanism of action (Mickevičienė et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-3-(2-fluorophenoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)9-5-4-8-12(13(9)16)19-11-7-3-2-6-10(11)15/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRFGIKSJGXOFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)OC2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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